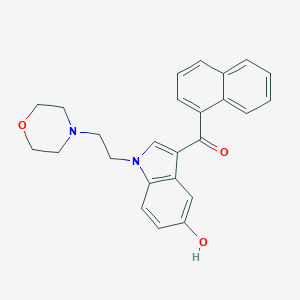

JWH 200 5-羟吲哚代谢物

描述

JWH 200 5-hydroxyindole Metabolite: Comprehensive Analysis

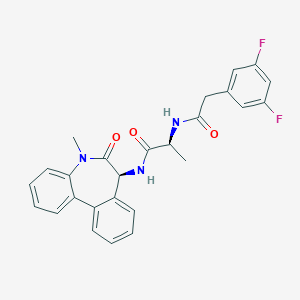

The synthetic cannabinoid JWH-200 has been a subject of research due to its psychoactive properties and potential hepatotoxic effects. It is one of the many new psychoactive substances that have emerged in the market, posing challenges for both detection and understanding of its health impacts . The 5-hydroxyindole metabolite is structurally related to indole compounds, which are significant in various biological processes and disorders .

Synthesis Analysis

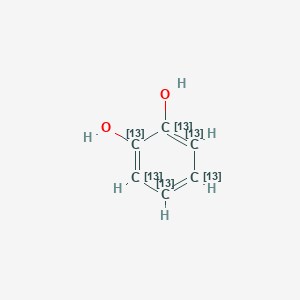

The synthesis of related 5-hydroxyindoles has been explored in the context of melanin chemistry. A new synthesis method for 5-hydroxyindole was described, involving the reduction of 2:β-dinitro-5-acetoxystyrene and subsequent deacetylation . Although this synthesis is not directly for JWH-200's metabolites, it provides insight into the synthetic pathways that could be adapted for related compounds.

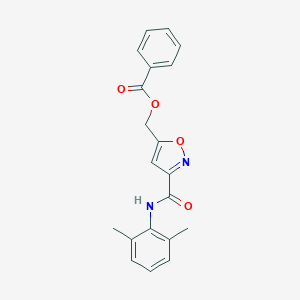

Molecular Structure Analysis

The molecular structure of JWH-200 includes a naphthoylindole core, which is crucial for its activity. The metabolites of JWH-200, including the 5-hydroxyindole metabolite, are formed through various processes such as N-dealkylation and oxidative morpholine cleavage . The electronic structure of 5-hydroxyindole has been studied, revealing the importance of hydrogen bonding and the order of the 1L state peaks, which are relevant for understanding the fluorescence properties of such compounds .

Chemical Reactions Analysis

JWH-200 undergoes extensive metabolism, resulting in a variety of metabolites. The most abundant metabolites are formed through consecutive morpholine cleavage and oxidation, leading to the formation of a carboxylic group . These metabolites are typically excreted in urine as conjugates, primarily as glucuronides .

Physical and Chemical Properties Analysis

The physical and chemical properties of JWH-200 and its metabolites are influenced by their molecular structure. The metabolites are generally more polar than the parent compound due to the addition of hydroxyl groups and other polar functional groups during metabolism . The cytotoxicity of JWH-200 has been observed in HepG2 cells, indicating potential liver toxicity, which could be related to its physical and chemical properties .

Relevant Case Studies

Case studies involving JWH-200 are primarily focused on its detection in biological samples. The metabolite formed by morpholine cleavage and oxidation has been identified as a key marker for JWH-200 abuse in urine . Additionally, the presence of 5-hydroxyindole and its derivatives in various tissues and their roles in hepatic and neurologic disorders have been investigated, highlighting the physiological relevance of these compounds .

科学研究应用

JWH-200 的细胞毒性和代谢

细胞毒性和代谢物谱合成大麻素 JWH-200 已被研究其细胞毒性潜力和代谢相关影响。使用 HepG2 细胞的体外研究表明,JWH-200 与其他合成大麻素一起可能表现出很强的细胞毒性潜力。JWH-200 的代谢涉及 N-脱烷基化、氧化吗啉裂解和氧化吗啉开环,导致形成多种代谢物。这些代谢物可以在尿液筛查程序中作为分析目标,表明该化合物在人体中的使用和代谢过程 (Gampfer 等人,2021)。

体内和体外代谢使用体外(人肝微粒体)和体内(带有类人肝脏的嵌合小鼠模型)模型对 JWH-200 代谢的进一步研究已识别出 22 种代谢物,分为 11 种代谢物类别。这些代谢物中的大多数以结合物的形式排泄在尿液中,主要是葡萄糖醛酸苷。通过连续吗啉裂解和侧链氧化形成羧基的代谢物含量最高,表明它可用作检测尿液中 JWH-200 滥用的标记 (De Brabanter 等人,2013)。

代谢物鉴定的分析技术

人尿中的定量测量通过开发灵敏而精确的分析技术,提高了人尿中 JWH-200 代谢物的定量和测量。固相萃取结合液相色谱串联质谱 (LC-MS/MS) 已被用于准确分离和定量 ω-和 ω-1 代谢物。这一分析进步为人体尿液中的痕量分析提供了一种稳健的方法,有助于检测和了解 JWH-200 的消耗 (Chimalakonda 等人,2011)。

GC-MS/MS 测定羟基位置通过气相色谱-电子电离-串联质谱 (GC-EI-MS/MS) 实现 JWH-200 的羟基吲哚代谢物异构体的区分。该技术可以对代谢物进行区域异构体区分,提供有关吲哚环上羟基位置的详细信息。将此方法应用于 JWH-200 给药小鼠的尿液样本已确认了羟基位置,证明了该技术在识别 JWH-200 精确代谢转化的潜力 (Kusano 等人,2016)。

安全和危害

属性

IUPAC Name |

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWRVIWPNCLGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017854 | |

| Record name | JWH-200 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 200 5-hydroxyindole metabolite | |

CAS RN |

133438-72-9 | |

| Record name | JWH-200 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

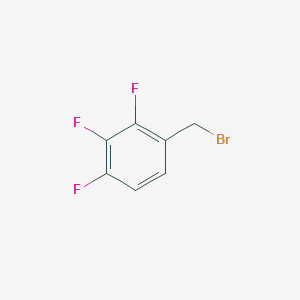

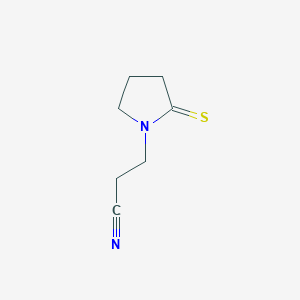

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

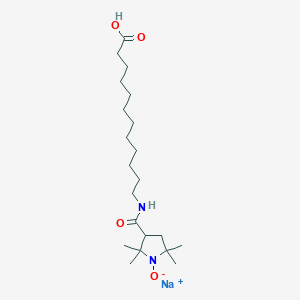

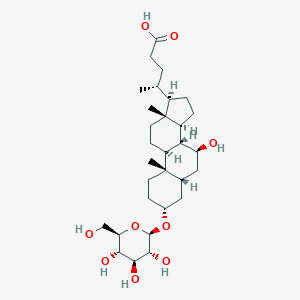

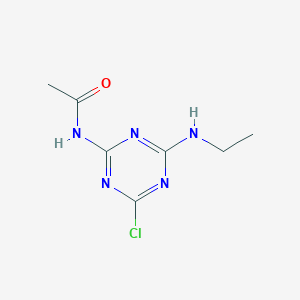

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。